3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile
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Overview
Description
3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile is a chemical compound with the molecular formula C14H8Cl2N2OS It is known for its unique structure, which includes a thiophene ring substituted with dichloro groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with 3-aminobenzonitrile in the presence of a suitable base and solvent. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile
- (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiophene ring and a benzonitrile moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-13-7-11(14(16)20-13)12(19)4-5-18-10-3-1-2-9(6-10)8-17/h1-7,18H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQCTZDEOKGVOV-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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